Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate
Description
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a methyl ester group at position 2, a chlorine substituent at position 4, and a methyl group at position 2. This compound serves as a critical building block in medicinal and materials chemistry due to its structural versatility. Its synthesis typically involves multi-step reactions, including cyclization and halogenation, to achieve the desired substitution pattern .
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-7-6(3-4-12-9(7)11)15-8(5)10(13)14-2/h3-4H,1-2H3 |
InChI Key |
QEMANMACWZWYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylthiophene-2-carboxylic acid with a suitable reagent to form the desired thienopyridine structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Core Heterocycle Variations
Methyl 4-Chloro-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
- Key Differences: Replaces the thiophene ring in the thienopyridine system with a pyrrole ring.
- Synthetic Route : Prepared via thermolysis of 2-azido-3-pyridine acrylates, yielding 66–93% for halogenated derivatives .
- Reactivity: Pyrrolo derivatives exhibit enhanced nucleophilicity at the nitrogen site compared to thieno analogues, influencing their utility in cross-coupling reactions .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
Substituent Effects on Reactivity and Stability
Chlorine vs. Bromine Substituents
- Chlorine (Target Compound) : Enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr).
- Bromine Analogues : Brominated derivatives (e.g., 1-(4-bromo-6-methylpyridin-2-yl)methanamine dihydrobromide) show higher reactivity in Suzuki-Miyaura couplings but pose greater steric hindrance .
Methyl Ester vs. Ethyl Ester
Crystallographic and Computational Insights
- Thieno vs. Pyrrolo Systems: Thienopyridine derivatives exhibit greater planarity due to sulfur’s larger atomic radius, enhancing π-stacking interactions in crystal lattices. Pyrrolo analogues show distorted geometries due to N–H hydrogen bonding .
- Software Tools : Programs like SHELXL and Mercury CSD are used to refine and visualize these structures, with SHELXL being preferred for high-resolution small-molecule data .
Biological Activity
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate (CAS No. 1315364-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClN₁O₂S |
| Molecular Weight | 227.67 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| LogP | Not specified |
| Toxicity | Warning: H302, H315, H319, H335 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. The synthetic pathway often includes chlorination and esterification processes to achieve the final product. Specific synthetic routes have been documented in patents and scientific literature, emphasizing the compound's accessibility for further study and application in medicinal chemistry.
Antimicrobial Properties
Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer properties of thieno-pyridine derivatives. This compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that the compound can induce apoptosis in specific cancer types, likely through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated a series of thieno-pyridine derivatives for their antimicrobial efficacy. This compound was among the compounds tested and exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively .
- Cytotoxicity Assay : In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values of approximately 20 µM and 30 µM respectively. These results suggest a promising therapeutic index for further development .
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The compound may act by inhibiting key enzymes or modulating receptor activities that are crucial for microbial survival or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
